

1,3-Diaminopropane chemical properties and structure

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1,3-Diaminopropane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diaminopropane, also known as trimethylenediamine, is a versatile aliphatic diamine that serves as a fundamental building block in a myriad of applications, ranging from the synthesis of pharmaceuticals and agrochemicals to its use as a cross-linking agent in polymer chemistry. Its simple, linear structure, possessing two primary amine functionalities, allows for a wide range of chemical modifications, making it an invaluable tool for researchers and professionals in drug development and materials science. This technical guide provides an in-depth overview of the chemical properties, structure, and common experimental procedures related to **1,3-diaminopropane**.

Chemical and Physical Properties

The fundamental physicochemical properties of **1,3-diaminopropane** are summarized in the table below, providing a quick reference for experimental design and safety considerations.



Property	Value	Source(s)
IUPAC Name	propane-1,3-diamine	[1]
Synonyms	Trimethylenediamine, 1,3- Propylenediamine	[1][2]
CAS Number	109-76-2	[1][2]
Molecular Formula	C ₃ H ₁₀ N ₂	[1][2]
Molecular Weight	74.13 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[3]
Odor	Amine-like, fishy	[2]
Density	0.888 g/mL at 25 °C	[2][3]
Melting Point	-12 °C	[2][3]
Boiling Point	140.1 °C	[2]
Solubility	Miscible with water and polar organic solvents	[2]
рКаı	~8.6	
pKa ₂	~10.5	_
Vapor Pressure	<1.1 kPa at 20 °C	[2]
Refractive Index	1.458	[2]

Molecular Structure

The molecular structure of **1,3-diaminopropane** consists of a three-carbon chain with a primary amine group at each terminus. The molecule is flexible due to the free rotation around the C-C and C-N single bonds. While the exact bond lengths and angles can vary slightly depending on the conformational state, representative values have been determined from crystallographic studies of its coordination complexes.



Bond/Angle	Typical Value
C-C Bond Length	~1.52 Å
C-N Bond Length	~1.47 Å
C-C-C Bond Angle	~112°
C-C-N Bond Angle	~111°
H-N-H Bond Angle	~106°

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1,3-diaminopropane**. The following tables summarize the key spectral features.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (ppm)	Multiplicity	Assignment
~2.75	Triplet	-CH ₂ - (adjacent to NH ₂)
~1.60	Quintet	Central -CH ₂ -
~1.15	Singlet (broad)	-NH ₂

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (ppm)	Assignment	
~40	-CH2- (adjacent to NH2)	
~30	Central -CH2-	

FTIR (Fourier-Transform Infrared) Spectroscopy



Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3250	Strong, Broad	N-H stretch (primary amine)
2950 - 2850	Strong	C-H stretch (aliphatic)
1650 - 1580	Medium	N-H bend (scissoring)
1470 - 1430	Medium	C-H bend (scissoring)
850 - 750	Broad	N-H wag

Experimental Protocols Synthesis of 1,3-Diaminopropane

A common industrial synthesis of **1,3-diaminopropane** involves a two-step process starting from acrylonitrile.[4]

Step 1: Amination of Acrylonitrile

Acrylonitrile is reacted with an excess of ammonia. This reaction can be carried out under pressure and at elevated temperatures (e.g., 70-100 °C).[4] The primary product of this step is 3-aminopropionitrile.

Step 2: Hydrogenation of 3-Aminopropionitrile

The resulting 3-aminopropionitrile is then hydrogenated to yield **1,3-diaminopropane**. This reduction is typically performed using a catalyst such as Raney nickel or a cobalt-based catalyst under a hydrogen atmosphere.[4][5] The reaction is generally carried out in a solvent like ethanol.[5]

Simplified Laboratory-Scale Procedure Outline:

- In a suitable pressure vessel, charge with a solution of acrylonitrile in an appropriate solvent (e.g., ethanol).
- Add a significant molar excess of ammonia to the vessel.



- Heat the mixture to the desired reaction temperature and allow the reaction to proceed for several hours.
- After cooling and venting the excess ammonia, the resulting 3-aminopropionitrile solution is transferred to a hydrogenation apparatus.
- A slurry of Raney nickel catalyst is added to the solution.
- The mixture is subjected to hydrogenation at elevated pressure and temperature until the uptake of hydrogen ceases.
- The catalyst is carefully filtered off, and the resulting solution contains **1,3-diaminopropane**.

Purification

The crude **1,3-diaminopropane** is typically purified by fractional distillation under reduced pressure to separate it from any remaining solvent, starting materials, and byproducts.[6]

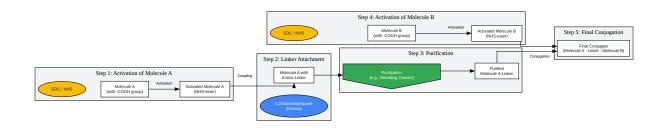
Applications in Research and Drug Development

1,3-Diaminopropane is a valuable bifunctional molecule in the field of drug development and biochemical research. Its two primary amine groups make it an excellent linker for conjugating different molecules, such as proteins, peptides, and small molecule drugs.[7]

Use as a Bioconjugation Linker

A common application of **1,3-diaminopropane** is in a two-step bioconjugation process to link two different proteins or a protein and a small molecule.[7] This workflow is designed to control the conjugation and prevent unwanted polymerization.





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Caption: Workflow for two-step bioconjugation using **1,3-diaminopropane** as a linker.

Safety and Handling

1,3-Diaminopropane is a corrosive and flammable liquid. It is harmful if swallowed or absorbed through the skin and can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Store in a cool, dry, and well-ventilated area away from sources of ignition.

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